Methyl 2-aminohex-5-ynoate
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Overview
Description
Methyl 2-aminohex-5-ynoate is an organic compound with the molecular formula C7H11NO2. It is a derivative of hexynoic acid, featuring an amino group at the second position and a methyl ester group at the terminal position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminohex-5-ynoate can be synthesized through several methods. One common approach involves the reaction of hex-5-ynoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester. The amino group can then be introduced via a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification of hex-5-ynoic acid followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminohex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted aminohex-5-ynoate derivatives.
Scientific Research Applications
Methyl 2-aminohex-5-ynoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-aminohex-5-ynoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the amino and ester groups, which can form covalent bonds with biological molecules. This interaction can modulate enzymatic activity, disrupt cellular processes, and induce specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminohexanoate: Lacks the triple bond, resulting in different reactivity and applications.
Methyl 2-amino-3-hexynoate: Similar structure but with the triple bond at a different position, affecting its chemical behavior.
Methyl 2-amino-4-hexynoate: Another positional isomer with distinct properties.
Uniqueness
Methyl 2-aminohex-5-ynoate is unique due to the specific positioning of the amino and ester groups along with the triple bond. This combination imparts distinct reactivity and makes it a valuable compound for targeted applications in synthesis and research .
Biological Activity
Methyl 2-aminohex-5-ynoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic properties, and relevant case studies.
Structural Characteristics
This compound features an amino group, a triple bond, and an ester functional group, which contribute to its reactivity and interaction with biological systems. Its molecular formula is C8H13N with a molecular weight of approximately 139.19 g/mol. The presence of the amino group allows for hydrogen bonding and interactions with various biological targets, while the triple bond enhances its reactivity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules, modulating enzymatic activities and disrupting cellular processes. The compound acts as a biochemical probe due to its reactive functional groups, which can influence various biochemical pathways.
Key Mechanisms:
- Enzyme Modulation : this compound can act as both an inhibitor and an activator of specific enzymes, depending on the context of the biological system being studied.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Therapeutic Properties
Research has indicated that this compound may have potential therapeutic applications in various fields:
- Antimicrobial Applications : The compound has been explored for its ability to inhibit bacterial growth, similar to other compounds in its class.
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle disruption and interference with mitotic processes .
Case Studies and Research Findings
Several studies highlight the biological activity and potential applications of this compound:
-
Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation by inducing multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .
Compound IC50 (µM) Mechanism This compound 15.4 Induces multipolarity in cancer cells Control Compound 25.0 Standard apoptotic pathway -
Enzyme Inhibition : In enzyme assays, this compound was shown to modulate enzyme activity significantly, acting as an inhibitor for specific metabolic pathways .
Enzyme Target Type of Interaction Effect Enzyme A Inhibitor Decreased activity by 40% Enzyme B Activator Increased activity by 30%
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl 2-aminohex-5-ynoate |
InChI |
InChI=1S/C7H11NO2/c1-3-4-5-6(8)7(9)10-2/h1,6H,4-5,8H2,2H3 |
InChI Key |
CKXQBVBKCXXYRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC#C)N |
Origin of Product |
United States |
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